![molecular formula C21H32O2 B2541881 methyl 4-[(1E)-tridec-1-en-1-yl]benzoate CAS No. 339014-50-5](/img/structure/B2541881.png)
methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is a chemical compound with the molecular formula C21H32O2 . It has a molecular weight of 316.48 . The IUPAC name for this compound is methyl 4-[(1E)-1-tridecenyl]benzoate .
Molecular Structure Analysis
The InChI code for methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is 1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Applications De Recherche Scientifique
Synthesis and Biological Activities
A study by Shah (2014) in the Journal of The Korean Chemical Society discusses the preparation of 4-(1H)-benzotriazoyl methyl amino benzoate, a compound related to the synthesis of novel arylazopyrazolones. These compounds have shown significant antimicrobial activity against various bacteria and fungi, demonstrating potential applications in the field of antimicrobial agents (Shah, 2014).
Fluorescence Probe Properties in Micelles and Vesicles
Singh and Darshi (2002) explored the absorption and fluorescence spectral studies of methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related compounds in various media. Their findings indicate potential applications in understanding the interaction of these compounds in different environments, which could be relevant for drug delivery systems and the study of biological membranes (Singh & Darshi, 2002).
Hydrogen-bonded Supramolecular Structures
Research by Portilla et al. (2007) in Acta Crystallographica Section C discusses the hydrogen-bonded supramolecular structures of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. This research contributes to the understanding of molecular interactions and crystal engineering, which is essential for the design of new materials and pharmaceuticals (Portilla et al., 2007).
Synthesis of Triazole Ester Derivatives
Toumani (2017) discusses the preparation of triazole ester derivatives, including compounds similar to methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. Triazole derivatives are known for their wide variety of biological applications, indicating potential uses in pharmaceuticals and other health-related fields (Toumani, 2017).
Synthesis of Labelled Compounds
Taylor et al. (1996) in the Journal of Labelled Compounds and Radiopharmaceuticals describe the synthesis of benzoyl methyl 4-(2,5-dihydroxybenzylamino)benzoate, a process which is relevant for the preparation of radiolabelled compounds. This has implications in the field of medical imaging and diagnostics (Taylor et al., 1996).
Palladium-catalyzed Allylic Amination of Unsaturated Sugars
Baer and Hanna (1981) discuss the use of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a compound structurally related to methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, in the synthesis of d-forosamine. This study provides insight into the chemical processes used in synthesizing complex sugar molecules, which are crucial in the development of various pharmaceuticals (Baer & Hanna, 1981).
Propriétés
IUPAC Name |
methyl 4-[(E)-tridec-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVKLHEIIDXDW-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-tridecenyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

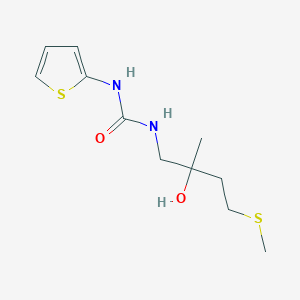
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)

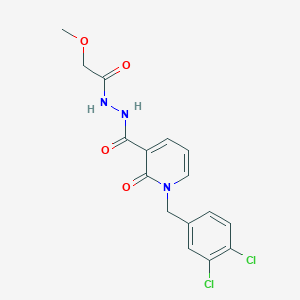
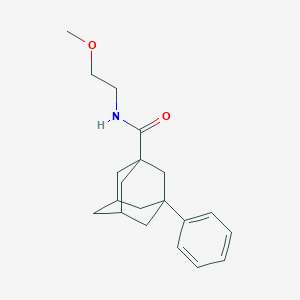
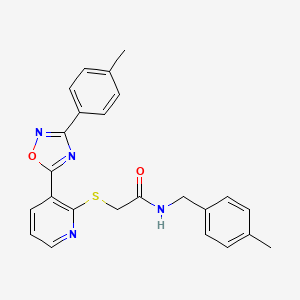
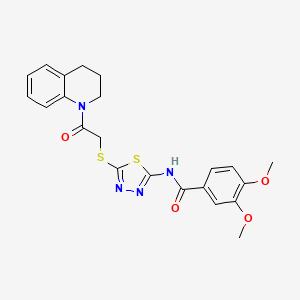
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
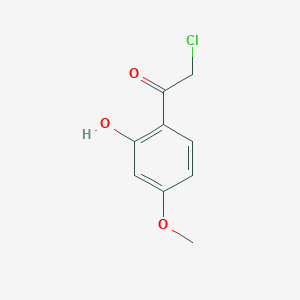
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
